2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol
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Overview
Description
2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of a thiol group at the 7th position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of 3-aminopyrazole, 2-phenylacetaldehyde, and propyl isocyanide under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids and disrupt their function. The fused ring structure allows for strong binding to hydrophobic pockets in proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine: Lacks the thiol group, resulting in different chemical reactivity.
3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol: Lacks the methyl group, affecting its binding affinity and photophysical properties
Uniqueness
2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidine-7-thiol is unique due to the presence of both a thiol group and a fused ring structure. This combination imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17N3S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C16H17N3S/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3 |
InChI Key |
JJURCPVSFKVALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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